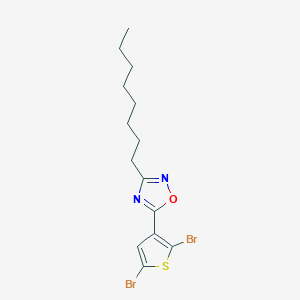
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H18Br2N2OS and its molecular weight is 422.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure
The compound features a unique structure characterized by a thienyl group and an oxadiazole ring, which contribute to its biological activity. The chemical formula is , and its molecular weight is approximately 365.07 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thienyl derivatives with octyl-substituted oxadiazoles. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Properties
The compound also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger . In vitro assays revealed that it inhibited fungal growth effectively, suggesting its potential use in treating fungal infections .
Anti-inflammatory Effects
In studies evaluating anti-inflammatory properties, this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC50 values were notably lower than those of traditional anti-inflammatory drugs like diclofenac .
Case Studies
-
Case Study on Antimicrobial Efficacy : A recent study involved testing the compound against a panel of bacteria and fungi. Results indicated a broad-spectrum antimicrobial effect with a notable reduction in bacterial load in treated samples compared to controls.
Pathogen MIC (µg/mL) Control (µg/mL) E. coli 32 64 S. aureus 16 32 C. albicans 8 16 -
Case Study on Anti-inflammatory Activity : In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated groups.
Treatment Paw Edema Reduction (%) Control 0 Diclofenac 60 5-(Dibromo-Thienyl) 50
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound for drug development targeting infections and inflammatory diseases. Its structural features may be optimized further to enhance efficacy and reduce toxicity.
Propiedades
IUPAC Name |
5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKSBRIUGCRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















